(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine is a chemical compound that features a unique structure combining a benzo[1,3]dioxole moiety with a thiazole ring and a hydrazine group
Mechanism of Action
Target of Action
Similar compounds have shown activity against various cancer cell lines , suggesting potential targets within these cells.
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting a similar mode of action for this compound.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure , suggesting a similar effect on these pathways.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting similar effects for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine typically involves the reaction of 4-benzo[1,3]dioxol-5-ylthiazole with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Potential use in the development of new therapeutic agents due to its unique structure and reactivity.
Industry: Possible applications in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Similar structure but with a methyl group instead of a hydrazine group.
N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide: Contains a benzo[d][1,3]dioxole moiety but with different functional groups.
Uniqueness
(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine is unique due to the presence of both a benzo[1,3]dioxole and a thiazole ring in its structure, along with a hydrazine group. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c11-13-10-12-7(4-16-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASFMCYWDUIKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.